molecular formula C18H20F3N3O2 B1429509 {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311279-74-9

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

Cat. No.: B1429509
CAS No.: 1311279-74-9
M. Wt: 367.4 g/mol
InChI Key: XBLFHNYBDKXXPP-UHFFFAOYSA-N
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Description

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a chemical compound for research and development purposes. This molecule features a complex structure incorporating a trifluoromethyl-pyridine moiety and an acetic acid functional group, which may be of significant interest in medicinal chemistry and drug discovery. The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved pharmaceuticals, often influencing the solubility, bioavailability, and target interaction of drug molecules . Compounds with pyridine and trifluoromethyl groups are frequently explored in various therapeutic areas. This product is intended for use by qualified researchers as a building block or intermediate in the synthesis of more complex molecules or for in vitro biological screening. It is supplied as a solid and should be stored under appropriate conditions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-5-12(7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLFHNYBDKXXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121854
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311279-74-9
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Dimethylamino-5-trifluoromethyl-pyridine Intermediate

The trifluoromethyl-substituted pyridine core is commonly synthesized starting from chlorinated pyridine derivatives, followed by nucleophilic substitution and amination:

Step Description Conditions Notes
1 Starting from 2,3-dichloro-5-trichloromethylpyridine Reaction with anhydrous hydrogen fluoride (HF) gas at controlled temperature (-20 to 35 °C) Converts trichloromethyl to trifluoromethyl group with high selectivity (~98%) and conversion (100%)
2 Amination of pyridine ring at position 2 Nucleophilic substitution with dimethylamine under controlled conditions Introduces dimethylamino group selectively

This approach is supported by literature describing the synthesis of trifluoromethylpyridines via halogen exchange and amination reactions.

Formation of the Benzyl Linkage

The benzyl group attached at the 3-position of the pyridine ring can be introduced via:

  • Electrophilic aromatic substitution using benzyl halides or benzyl derivatives.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the benzyl-methyl-amino moiety.

Given the sensitivity of the pyridine ring and substituents, mild conditions and protecting group strategies may be employed to avoid side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Key Reagents/Conditions Outcome/Product
1 Halogen exchange and fluorination 2,3-dichloro-5-trichloromethylpyridine Anhydrous HF gas, catalyst, 170 °C 2,3-dichloro-5-trifluoromethylpyridine
2 Nucleophilic aromatic substitution 2,3-dichloro-5-trifluoromethylpyridine Dimethylamine, controlled temperature 2-dimethylamino-5-trifluoromethylpyridine
3 Benzylation or cross-coupling 2-dimethylamino-5-trifluoromethylpyridine, benzyl halide Pd-catalyst or electrophilic substitution 3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl intermediate
4 Amino acid conjugation Benzylated intermediate, glyoxylic acid or glycine derivative Reductive amination or amide coupling {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

Research Findings and Analytical Characterization

  • The synthetic intermediates and final compound require rigorous purification and characterization.
  • Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and chromatographic purity assessment.
  • The presence of trifluoromethyl groups often requires fluorine NMR and careful monitoring of reaction conditions to maintain selectivity.
  • Due to the compound’s complexity, multi-step synthesis with careful control of reaction parameters is essential for good yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing trifluoromethyl-pyridine moieties exhibit significant anticancer properties. The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, potentially leading to effective cancer therapies. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed promising results against various cancer cell lines, suggesting that {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid may have similar applications .

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on related pyridine derivatives has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group is known to enhance lipophilicity, facilitating better blood-brain barrier penetration .

Biochemical Applications

Enzyme Inhibition
Studies have demonstrated that pyridine derivatives can act as enzyme inhibitors, particularly in the modulation of key metabolic pathways. For instance, the inhibition of phosphopantetheinyl transferases (PPTases) has been linked to the effectiveness of certain trifluoromethyl-containing compounds in bacterial viability . This suggests that this compound could also serve as a lead compound for developing new antibiotics.

Binding Affinity Studies
The binding affinity of this compound to various receptors can be explored through molecular docking studies. Preliminary computational analyses indicate that its unique structural attributes may allow it to bind effectively to targets involved in signal transduction pathways, which is crucial for drug design .

Pharmacological Insights

Potential as an Antidepressant
Given the role of serotonin and norepinephrine in mood regulation, compounds with similar structures have been investigated for antidepressant effects. The dimethylamino group may enhance serotonergic activity, making this compound a candidate for further pharmacological studies aimed at developing antidepressants .

Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmacotherapy. Toxicological assessments are necessary to evaluate its effects on cellular viability and potential cytotoxicity across different cell lines .

Data Tables

Activity TypeRelated StudiesFindings
AnticancerJournal of Medicinal ChemistryPromising results against cancer cell lines
NeuroprotectiveVarious StudiesPotential modulation of neurotransmitter systems
Enzyme InhibitionACS PublicationsEffective against PPTases

Mechanism of Action

The mechanism by which {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl and dimethylamino groups play a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a family of pyridine derivatives with variations in substituent positions, esterification, and functional groups. Key analogs include:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Purity Key Differences Reference
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester 4-position (benzyl) Ethyl ester C₂₀H₂₄F₃N₃O₂ 395.42 ≥97% Ethyl ester prodrug; benzyl substituent at 4-position
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester 3-position (benzyl) Ethyl ester C₂₀H₂₄F₃N₃O₂ 395.43 95% Ethyl ester prodrug; benzyl substituent at 3-position
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] N/A Cyano-pyridinyl C₁₇H₁₄N₄O₅ 354.32 N/A Cyano and pyrimidinyl groups; distinct heterocyclic core

Key Structural and Functional Differences

Substituent Position Sensitivity :

  • The 3-position benzyl-substituted parent acid (target compound) differs from its 4-position benzyl-substituted ethyl ester analog (CAS 1311279-16-9) in spatial orientation, which may influence steric interactions with target proteins .
  • The ethyl ester derivatives (e.g., CAS 1354019-23-0) are prodrugs designed to enhance lipophilicity and oral bioavailability compared to the free acid form .

Trifluoromethyl vs.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The free acid form (target compound) is expected to exhibit higher aqueous solubility than its ester derivatives due to ionizable carboxylic acid groups.
  • Metabolism: Ethyl ester analogs are likely hydrolyzed in vivo to release the active acid form, whereas cyano-containing derivatives may undergo different metabolic pathways (e.g., reduction or conjugation) .
  • Binding Affinity : The 3-benzyl substitution in the target compound may favor interactions with hydrophobic pockets in enzymes, while the 4-substituted analog could exhibit altered binding kinetics .

Biological Activity

The compound {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F3N2O2C_{16}H_{19}F_3N_2O_2 with a molecular weight of approximately 354.34 g/mol. It features a pyridine ring substituted with a trifluoromethyl group and a dimethylamino group, which are critical for its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets.

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The trifluoromethyl group is known to enhance the potency of compounds against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Receptor Interaction : Preliminary studies indicate that the compound may interact with serotonin receptors, potentially influencing neurotransmitter dynamics in the brain. This interaction could lead to therapeutic effects in mood disorders.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.25
BuChE InhibitionButyrylcholinesterase0.30
Serotonin Receptor Binding5-HT Receptors50

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A study published in MDPI examined various compounds with similar structures and found that those containing trifluoromethyl groups exhibited significant neuroprotective effects against oxidative stress in neuronal cells. The compound under consideration was hypothesized to share these protective properties due to its structural similarities.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated that it crosses the blood-brain barrier effectively, suggesting potential applications in treating central nervous system disorders.
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target enzymes, indicating a strong potential for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic strategies for preparing {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound likely involves coupling the pyridine and benzyl-methyl-amino-acetic acid moieties via amide or alkylation reactions. For analogous compounds, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used as coupling reagents for carboxylate activation . Solvent selection (e.g., acetonitrile or acetic acid) and temperature control (e.g., reflux conditions) are critical for minimizing side reactions. Telescoped multicomponent reactions, as demonstrated for structurally related pyridine derivatives, may improve atom economy and reduce purification steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Structural confirmation requires multidimensional NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve complex aromatic and heterocyclic signals . For trifluoromethyl groups, 19F NMR can validate substitution patterns.

Q. How does the compound’s solubility profile influence its application in biological assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., ammonium acetate, pH 6.5) is critical for in vitro studies. For hydrophobic moieties like trifluoromethyl-pyridine, co-solvents like DMSO or ethanol (≤5% v/v) are recommended to maintain stability. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data caused by structural isomerism or dihedral angle variations?

  • Methodological Answer : Dihedral angle discrepancies in pyridine-benzyl systems (e.g., ±5° variations observed in crystal structures) can alter binding affinity. X-ray crystallography or density functional theory (DFT) calculations are used to model conformational flexibility . Bioactivity assays should include stereoisomerically pure samples and control for pH-dependent tautomerism .

Q. How can the pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?

  • Methodological Answer : Phosphate prodrug strategies or amino acid conjugates (e.g., tert-butyl esters) enhance solubility and bioavailability, as shown for related pyridine derivatives . PK parameters (e.g., t½, Cmax) should be evaluated via LC-MS/MS in plasma samples, with attention to CYP450-mediated metabolism of the dimethylamino group .

Q. What catalytic systems are suitable for functionalizing the trifluoromethyl-pyridine core in downstream derivatization?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for modifying pyridine rings while preserving the trifluoromethyl group. For example, Pd(OAc)₂ with XPhos ligand in toluene/water mixtures achieves >80% yield in similar systems . Protection-deprotection strategies (e.g., tert-butyloxycarbonyl for amino groups) prevent undesired side reactions .

Q. How can impurities or by-products from synthesis be systematically identified and quantified?

  • Methodological Answer : LC-MS with ion-trap detectors identifies low-abundance impurities (e.g., de-methylated by-products). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time . For quantification, calibrate against reference standards of known impurities (e.g., CAS 223127-47-7 derivatives) .

Key Methodological Considerations from Evidence

  • Synthesis : Prioritize telescoped reactions to reduce intermediates .
  • Characterization : Combine NMR, HRMS, and HPLC for robust validation .
  • Bioactivity : Account for conformational dynamics via crystallography/DFT .
  • PK Optimization : Use prodrug strategies to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 2
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{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

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